1-Octylnaphthalene

説明

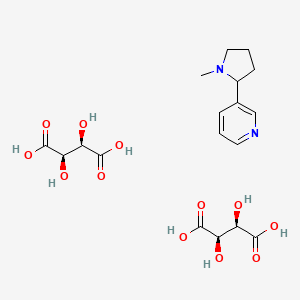

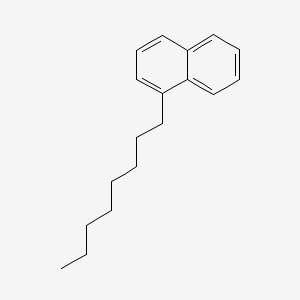

1-Octylnaphthalene is a chemical compound with the molecular formula C18H24 . It has an average mass of 240.383 Da and a mono-isotopic mass of 240.187805 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms and 24 hydrogen atoms . The structure is also available as a 3D model .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 354.8±5.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 57.6±0.8 kJ/mol and a flash point of 180.5±8.3 °C .科学的研究の応用

Crystal Engineering and Molecular Interactions

- Co-crystals of Octafluoronaphthalene (OFN) with Biphenyl and Biphenylene: These structures, composed of infinite columns of near parallel, alternating OFN and biphenyl or biphenylene molecules, demonstrate the stabilization by arene–perfluoroarene interaction. This highlights the use of 1-Octylnaphthalene derivatives in crystal engineering and molecular interaction studies (Collings et al., 2004).

Fluorescence Tracer in Engine Applications

- Stability Analysis of 1-Methylnaphthalene as a Fluorescent Tracer: 1-Methylnaphthalene is used for planar imaging of mixture formation and temperature distributions in internal combustion (IC) engines. Its conversion and the impact of temperature and pressure are analyzed, showcasing its application in engine research (Fendt et al., 2020).

Enantioselective Sensing and Synthesis

- Enantioselective Sensing of Chiral Carboxylic Acids: A study utilized a 1,8-diacridylnaphthalene-derived fluorosensor for sensing a variety of chiral carboxylic acids. This research underscores the potential of this compound derivatives in enantioselective sensing applications (Mei & Wolf, 2004).

Synthesis of Arylnaphthalene Lignan Lactones

- Arylnaphthalene Lignan Lactones Synthesis: These valuable natural products with anticancer and antiviral properties can be synthesized via a one-pot multicomponent coupling reaction. This process involves components related to this compound, emphasizing its role in medicinal chemistry (Eghbali et al., 2008).

Photochemical and Fluorescence Studies

- Photophysics of 1-Aminonaphthalene: This research investigated the photophysics of 1-aminonaphthalene, a this compound derivative, through time-resolved measurements and quantum-chemical ab initio calculations. It provides insights into the photochemical properties of such compounds (Montero et al., 2009).

Autoignition Characteristics in Diesel Engines

- Autoignition Study of 1-Methylnaphthalene: Used as a surrogate fuel in diesel engines, 1-Methylnaphthalene's ignition characteristics were studied in a rapid compression machine. This kind of research is vital for understanding combustion processes in automotive applications (Kukkadapu & Sung, 2017).

Molecular Structure Analysis in Liquids

- Local Structure in Liquid 1-Methylnaphthalene: Investigating the atomic and molecular structure of 1-methylnaphthalene in a liquid state, this study contributes to the understanding of molecular interactions in liquid naphthalene derivatives (Drozdowski, 2002).

特性

IUPAC Name |

1-octylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-2-3-4-5-6-7-11-16-13-10-14-17-12-8-9-15-18(16)17/h8-10,12-15H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOGBVZHJWAQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031160 | |

| Record name | 1-n-Octylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41638-56-6, 2876-51-9 | |

| Record name | Naphthalene, octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-n-Octylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。